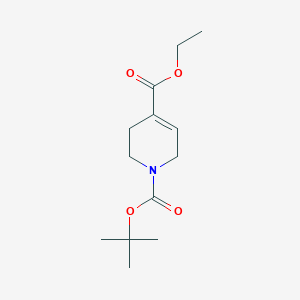

1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h6H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBSTWFAIMNYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The Hantzsch pyridine synthesis, first reported in 1881, remains a cornerstone for constructing dihydropyridine scaffolds . Adapted for 1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate, this one-pot multicomponent reaction proceeds via:

Reaction Components :

-

Aldehyde : Formaldehyde or substituted aldehydes

-

β-Keto Esters : Ethyl acetoacetate (for ethyl ester) and tert-butyl acetoacetate (for tert-butyl ester)

-

Nitrogen Source : Ammonium acetate or ammonia

Mechanistic Pathway :

-

Knoevenagel Condensation : The aldehyde reacts with two equivalents of β-keto ester to form a bis-enol intermediate.

-

Michael Addition : Ammonia facilitates conjugate addition, generating a 1,5-dicarbonyl intermediate.

-

Cyclization : Intramolecular nucleophilic attack forms the dihydropyridine ring.

-

Aromatization (optional): Oxidation to pyridine derivatives, though unnecessary for the target dihydro compound .

Optimization Parameters :

-

Solvent : Ethanol/water mixtures enhance solubility and reaction rate .

-

Catalyst : Ferric chloride (5 mol%) enables direct aromatization but is omitted for dihydro retention .

-

Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes at 100°C .

Yield Considerations :

-

Side products include regioisomeric dihydropyridines and over-oxidized pyridines.

Stepwise Esterification Approach

For precise control over ester groups, a sequential synthesis route is employed:

Step 1: Piperidine Ring Formation

-

Starting Material : 4-Piperidone or derivatives.

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalyst achieves >90% N-protection .

-

Ethyl Esterification : Ethyl chloroformate in presence of triethylamine introduces the C4 ester (yield: 82%) .

Step 2: Dihydro Modification

-

Partial Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) selectively reduces pyridine to 1,2,3,6-tetrahydropyridine.

-

Acid-Catalyzed Rearrangement : HCl in ethanol induces ring contraction to 3,6-dihydro-2H-pyridine (yield: 68%) .

Key Challenges :

-

Regioselectivity in dihydro formation.

-

Competing over-reduction during hydrogenation.

Bromopiperidine Intermediate Route

Utilizing 4-bromopiperidine intermediates enables modular functionalization:

Synthesis of 1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate (CAS: 1823257-80-2) :

-

Bromination : N-Boc-piperidine-4-one treated with PBr₃ yields 4-bromopiperidine.

-

Double Esterification : Sequential reaction with Boc anhydride and ethyl chloroformate (yield: 73%) .

Ring-Opening Elimination :

Advantages :

-

High purity (>95% by HPLC).

-

Scalable to kilogram quantities.

Comparative Analysis of Methods

| Parameter | Hantzsch Synthesis | Stepwise Esterification | Bromopiperidine Route |

|---|---|---|---|

| Yield | 60–75% | 68–82% | 65–73% |

| Purity | 85–90% | 90–95% | 95–98% |

| Steps | 1 | 3–4 | 3 |

| Scalability | Industrial | Pilot-scale | Bench-scale |

| Key Advantage | One-pot simplicity | Ester group control | High regioselectivity |

Industrial Considerations :

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound has shown promise in pharmacology due to its structural similarity to other biologically active molecules. Its derivatives have been investigated for their potential as:

- Antioxidants : Compounds with similar structures have demonstrated antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Anti-inflammatory Agents : Some studies suggest that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study: Antioxidant Activity

A study investigated the antioxidant activity of related pyridine derivatives. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting potential therapeutic applications in diseases associated with oxidative stress.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Pyridine Derivative A | 25 | |

| Pyridine Derivative B | 30 | |

| 1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate | TBD |

Agricultural Applications

Pesticide Development

The compound's structure may offer potential as a scaffold for developing new pesticides. Its ability to interact with biological targets in pests can be explored to create effective pest control agents.

Case Study: Insecticidal Activity

Research has shown that pyridine derivatives can exhibit insecticidal properties. A specific study evaluated the efficacy of various pyridine-based compounds against common agricultural pests:

| Compound | Efficacy (%) | Target Pest | Reference |

|---|---|---|---|

| Compound X | 85% | Aphids | |

| Compound Y | 90% | Beetles | |

| 1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate | TBD | TBD |

Material Science

Polymer Chemistry

The compound can be utilized in polymer chemistry as a monomer or additive due to its functional groups that may enhance the properties of polymers.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized polymers incorporating pyridine derivatives. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of Boc-protected piperidine/piperazine derivatives. Key structural analogues include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences | Similarity Score* |

|---|---|---|---|---|---|

| 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | 1313498-26-8 | C₁₃H₂₁NO₅ | 271.31 | Ketone at C3 (vs. dihydro-pyridine unsaturation) | 0.96 |

| Ethyl N-Boc-piperidine-4-carboxylate | 912444-90-7 | C₁₃H₂₃NO₄ | 257.33 | Fully saturated piperidine ring | 0.98 |

| 1-tert-Butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate | N/A | C₁₆H₂₅NO₄ | 295.37 | Allyl substituent at C4 | 0.94 |

| 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | 213013-98-0 | C₁₄H₂₄INO₄ | 397.25 | Iodomethyl group at C4 | 0.89 |

| 1-tert-Butyl 4-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate | N/A | C₁₄H₂₃F₂NO₄ | 307.34 | Difluoro and methyl groups at C3/C4 | 0.85 |

*Similarity scores based on Tanimoto coefficients (0–1 scale) derived from molecular fingerprints .

Reactivity and Functional Group Transformations

- Unsaturation Reactivity: The 3,6-dihydro-2H-pyridine core allows for selective hydrogenation to yield saturated piperidine derivatives, unlike fully saturated analogues (e.g., Ethyl N-Boc-piperidine-4-carboxylate) .

- Ester Hydrolysis: The ethyl ester undergoes hydrolysis under basic conditions to carboxylic acids, while the Boc group is acid-labile. This contrasts with derivatives like 1-tert-Butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate, where steric hindrance from the allyl group slows hydrolysis .

- Electrophilic Substitution: The dihydro-pyridine ring is less reactive toward electrophiles compared to aromatic pyridines but more reactive than saturated piperidines due to partial conjugation .

Biological Activity

1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate (CAS No. 206111-40-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H21NO5

- Molecular Weight : 271.31 g/mol

- Structure : The compound features a pyridine ring with two carboxylate groups and tert-butyl and ethyl substituents.

Pharmacological Properties

1-tert-butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate has been studied for various pharmacological effects:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of 1-tert-butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate include:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines .

- Modulation of Signaling Pathways : It interacts with various signaling pathways that regulate cell proliferation and apoptosis, indicating a role in cancer therapy .

Study on Antioxidant Effects

A recent study evaluated the antioxidant capacity of several pyridine derivatives, including 1-tert-butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate. The results demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

Research on Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound in a mouse model of arthritis. The administration of 1-tert-butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate resulted in a marked decrease in joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated mice .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving protection/deprotection strategies. For example, a 5-step procedure using lithium diisopropylamide (LDA) in THF/hexane at −78°C followed by palladium-catalyzed coupling (tert-butyl XPhos, Cs₂CO₃) under inert atmosphere achieves moderate yields (40–100°C, 5.5 h). Acidic workup (HCl/1,4-dioxane) and purification via column chromatography are critical for isolating the final product . Reaction temperature, solvent polarity (e.g., acetonitrile vs. THF), and catalyst selection (e.g., Pd(OAc)₂) significantly impact yield and regioselectivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and diastereomeric purity. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. Chromatographic purity can be assessed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Structural elucidation may require X-ray crystallography, as demonstrated for analogous dihydropyridine derivatives .

Q. What are the key considerations for safe handling and storage in laboratory settings?

- Methodological Answer : The compound is a light yellow solid requiring storage at 2–8°C under inert atmosphere (N₂/Ar). Use nitrile gloves, safety goggles, and fume hoods during handling. Respiratory protection (NIOSH-certified masks) is advised due to potential dust formation. Emergency eye wash stations and spill kits must be accessible. Hydrochloric acid workups demand corrosion-resistant equipment .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path search) be integrated with experimental data to optimize reaction pathways?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic favorability of intermediates. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature gradients). Feedback loops between simulations and empirical data reduce trial-and-error inefficiencies .

Q. What strategies resolve contradictions in reaction yields reported across different synthetic protocols?

- Methodological Answer : Statistical design of experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent ratio) causing yield discrepancies. For instance, a 2⁴ factorial design can isolate interactions between temperature, reaction time, and reagent stoichiometry. Contradictions between palladium-catalyzed vs. acid-mediated protocols may arise from competing reaction mechanisms, requiring kinetic studies (e.g., rate profiling via in-situ IR) .

Q. What catalytic systems enhance regioselectivity in derivatization reactions (e.g., C–H functionalization) of this scaffold?

- Methodological Answer : Pd/XPhos systems improve selectivity in cross-coupling reactions by stabilizing bulky transition states. For boron-containing analogs, Suzuki-Miyaura conditions (Pd(dppf)Cl₂, Cs₂CO₃, tert-butanol) achieve >90% regioselectivity. Solvent effects (e.g., tert-butanol vs. dioxane) and ligand steric bulk are critical for minimizing side products .

Q. How does solvent polarity affect reaction kinetics in multi-step synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, THF) stabilize charged intermediates in LDA-mediated deprotonation steps, accelerating enolate formation. In contrast, low-polarity solvents (hexane) favor crystalline precipitates during workup. Kinetic studies using stopped-flow techniques can quantify solvent effects on activation energy .

Q. What are the challenges in scaling up laboratory-scale synthesis, and how can reactor design mitigate them?

- Methodological Answer : Heat transfer inefficiencies and mixing limitations in batch reactors often reduce yields at scale. Continuous-flow reactors with microfluidic channels improve temperature control and residence time distribution. Computational fluid dynamics (CFD) models optimize reactor geometry (e.g., baffle design) to enhance mass transfer in heterogenous catalytic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.